![molecular formula C8H11BrClN B1379486 (5-Bromo-2-methylphenyl)methanamine hydrochloride CAS No. 1803611-00-8](/img/structure/B1379486.png)
(5-Bromo-2-methylphenyl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, related to the queried chemical, was successfully synthesized through polyphosphoric acid condensation, showcasing high yield and comprehensive spectroscopic characterization (Shimoga, Shin & Kim, 2018).
Biological and Anticancer Activities
- Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, exhibiting robust antidepressant-like activity and suggesting potential in antidepressant drug development (Sniecikowska et al., 2019).
- Schiff base rare earth metal complexes, involving related chemical structures, showed significant antimicrobial and anticancer activities, highlighting their potential biological efficacy (Preethi, Jayaprakash, Rani & Vijayakumar, 2021).
Antioxidant Properties
- Derivatives of related chemical compounds demonstrated effective antioxidant power, comparable to standard antioxidant compounds, indicating their potential as antioxidant molecules (Çetinkaya, Göçer, Menzek & Gülçin, 2012).
Antimicrobial Activities
- A series of derivatives, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, demonstrated moderate to very good antibacterial and antifungal activities, positioning them as potential candidates for antimicrobial drugs (Thomas, Adhikari & Shetty, 2010).
Anticancer Activity and DNA Interaction
- New palladium(II) and platinum(II) complexes based on Schiff bases, related to the queried chemical, showed remarkable anticancer activity and selective toxicity, providing insights into their potential mechanism of action and therapeutic applications (Mbugua et al., 2020).
properties
IUPAC Name |
(5-bromo-2-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-2-3-8(9)4-7(6)5-10;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRUQXPKMYPRQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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